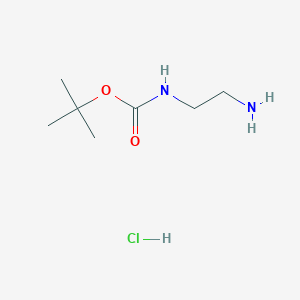

N-Boc-ethylenediamine hydrochloride

Overview

Description

N-Boc-ethylenediamine hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of ethylenediamine, where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site. The hydrochloride form enhances its stability and solubility in various solvents.

Mechanism of Action

Target of Action

N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .

Mode of Action

The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.

Biochemical Pathways

It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Boc-ethylenediamine hydrochloride are largely defined by its role in the protection of amines, particularly in peptide synthesis The compound interacts with various enzymes and proteins, primarily through its amine group

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the protection of amines during peptide synthesis It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-ethylenediamine hydrochloride is typically synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by extraction and crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-ethylenediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Acylation and Alkylation: The free amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Acylation: Acyl chlorides in the presence of a base like triethylamine.

Alkylation: Alkyl halides in the presence of a base like sodium hydride.

Reductive Amination: Aldehydes or ketones with sodium cyanoborohydride in methanol.

Major Products

Amides: Formed from acylation reactions.

Secondary Amines: Formed from alkylation reactions.

Imine Derivatives: Formed from reductive amination reactions.

Scientific Research Applications

Pharmaceutical Development

N-Boc-ethylenediamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its applications include:

- Drug Synthesis : The compound plays a crucial role in developing drugs aimed at treating neurological disorders. It facilitates the incorporation of amine functionalities into drug candidates, enhancing their biological activity and pharmacokinetic properties .

- Therapeutic Peptides : It is extensively used in solid-phase peptide synthesis (SPPS), where it stabilizes peptide chains during synthesis, crucial for producing therapeutic peptides with improved efficacy .

Peptide Synthesis

In the realm of peptide chemistry, this compound serves as a protective group for amines. Its applications include:

- Solid-phase Synthesis : The compound is integral to SPPS protocols, allowing for the assembly of complex peptides by protecting reactive amine groups during the synthesis process .

- Stabilization : The N-Boc group enhances the stability and solubility of peptide intermediates, facilitating easier purification and characterization .

Bioconjugation

This compound is also employed in bioconjugation processes:

- Linking Biomolecules : It enables the attachment of biomolecules to drugs or imaging agents, significantly improving their targeting capabilities and therapeutic efficacy. This application is particularly relevant in developing targeted drug delivery systems .

- Labeling Studies : The compound can be used to label biomolecules for tracking or imaging purposes in various biological assays .

Organic Synthesis

The compound acts as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Chemists utilize this compound to create complex organic molecules with specific functional groups, expanding the toolkit available for synthetic chemistry .

- Diverse Functionalization : It allows for various functionalizations due to its reactive amine groups, which can be transformed into other useful chemical entities through well-established synthetic pathways .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Comparison with Similar Compounds

Similar Compounds

- N-Boc-1,4-butanediamine

- N-Boc-1,3-propanediamine

- N-Boc-1,6-hexanediamine

- N-Boc-ethanolamine

Uniqueness

N-Boc-ethylenediamine hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This selectivity is crucial in complex synthetic pathways where control over reaction sites is necessary. Compared to its analogs, it offers a balance between reactivity and stability, making it a preferred choice in various applications .

Biological Activity

N-Boc-ethylenediamine hydrochloride (CAS Number: 79513-35-2) is a derivative of ethylenediamine, widely used in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.

- Molecular Formula : CHClNO

- Molecular Weight : 196.675 g/mol

- Solubility : Soluble in DMSO

- Purity : 98%

This compound acts primarily as a building block in the synthesis of various biologically active compounds. Its structure allows for easy modification, making it a versatile intermediate in drug development. The compound has been shown to exhibit significant inhibitory activity against human farnesyltransferase (hFTase), an enzyme implicated in cancer progression.

Inhibition Studies

Recent studies have highlighted the compound's potential as a potent inhibitor of hFTase, with some derivatives exhibiting IC values as low as 25 nM. This suggests that modifications to the ethylenediamine scaffold can lead to enhanced biological activity against cancer cell lines .

Applications in Drug Development

- Anticancer Agents :

- Peptide Synthesis :

- Electrocatalysis :

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of various N-Boc-ethylenediamine derivatives, revealing that specific substitutions significantly enhance hFTase inhibition. For instance, the introduction of cyano groups improved selectivity and potency against hFTase compared to geranylgeranyltransferase-I (GGTase-I) .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated the use of N-Boc-ethylenediamine in synthesizing new amino acid derivatives, which have shown promising biological activities, including antimicrobial properties. These compounds are being investigated for their potential therapeutic applications .

Data Summary

| Compound | Biological Activity | IC Value | Application |

|---|---|---|---|

| N-Boc-Ethylenediamine Derivative A | hFTase Inhibition | 25 nM | Anticancer |

| N-Boc-Ethylenediamine Derivative B | Antimicrobial | Not specified | Antibiotic Development |

| N-Boc-Ethylenediamine Modified CoO | Electrocatalysis | Not specified | Energy Applications |

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJJLCKXZTUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229735 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79513-35-2 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.